molecular formula C21H30ClN5O3 B14294045 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine CAS No. 113401-42-6

4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine

Cat. No.: B14294045
CAS No.: 113401-42-6
M. Wt: 435.9 g/mol
InChI Key: IUSYJKFJQIPJAD-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound features a chloro group, two dihexylamine groups, and a nitrophenoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Substitution Reactions: The chloro group can be introduced through a substitution reaction with a suitable chlorinating agent.

    Attachment of Dihexylamine Groups: The dihexylamine groups can be attached via nucleophilic substitution reactions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group may undergo oxidation reactions under certain conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitrophenoxy group.

    Reduction: Amino derivatives of the nitrophenoxy group.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials with specific properties.

Biology

    Biological Probes: The compound could be used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for certain diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymers: Incorporation into polymeric materials to enhance properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine would depend on its specific application. For example, as a catalyst, it may coordinate with metal centers to facilitate chemical reactions. As a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A commonly used triazine compound with different substituents.

    4-Chloro-6-(4-nitrophenoxy)-1,3,5-triazine-2-amine: A similar compound with different alkyl groups.

Uniqueness

4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

113401-42-6

Molecular Formula

C21H30ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

4-chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H30ClN5O3/c1-3-5-7-9-15-26(16-10-8-6-4-2)20-23-19(22)24-21(25-20)30-18-13-11-17(12-14-18)27(28)29/h11-14H,3-10,15-16H2,1-2H3

InChI Key

IUSYJKFJQIPJAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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